molecular formula C7H18O3SSi B1608601 Triethoxysilylmethanethiol CAS No. 60764-83-2

Triethoxysilylmethanethiol

Cat. No.: B1608601
CAS No.: 60764-83-2
M. Wt: 210.37 g/mol
InChI Key: XSIGLRIVXRKQRA-UHFFFAOYSA-N
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Description

Triethoxysilylmethanethiol (CAS 60764-83-2) is a bifunctional organosilicon compound of significant interest in materials science and organic synthesis. Its molecular formula is C₇H₁₈O₃SSi, and it features a molar mass of 210.37 g/mol . This reagent possesses dual reactivity: the triethoxysilane group is prone to hydrolysis and condensation, enabling covalent bonding to inorganic surfaces like silica and metals, while the terminal thiol (-SH) group acts as a potent nucleophile and ligand . This combination makes it an excellent coupling agent and molecular bridge between organic and inorganic phases. In research, this compound serves as a versatile precursor and surface modifier. A key application is in the functionalization of materials to create thiol-grafted surfaces for heavy metal adsorption or to serve as robust supports for catalysts, such as in the stabilization of palladium complexes for cross-coupling reactions . Furthermore, its thiol group allows it to participate in "click" chemistry reactions, such as thiol-ene couplings, facilitating the development of novel polymer networks and functionalized materials. The compound's physical properties—including a density of 0.987 g/cm³ and a boiling point of approximately 187.3°C—inform its handling and processing in experimental setups . This product is intended for research purposes only and is not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

triethoxysilylmethanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H18O3SSi/c1-4-8-12(7-11,9-5-2)10-6-3/h11H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSIGLRIVXRKQRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CS)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18O3SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10209587
Record name Methanethiol, triethoxysilyl-
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Molecular Weight

210.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

60764-83-2
Record name 1-(Triethoxysilyl)methanethiol
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanethiol, triethoxysilyl-
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Record name Methanethiol, triethoxysilyl-
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Advanced Synthetic Methodologies for Triethoxysilylmethanethiol

Established Reaction Pathways for Triethoxysilylmethanethiol Synthesis

The formation of this compound relies on established chemical transformations that either modify an existing silylmethanethiol core or construct the molecule by forming the critical silicon-carbon bond.

Alkoxy-Thiol Exchange Reactions (e.g., from Trimethoxysilylmethanethiol)

One of the primary methods for synthesizing this compound is through a transesterification reaction, also known as an alkoxy-thiol exchange. This process involves the conversion of a precursor, such as Trimethoxysilylmethanethiol, by reacting it with ethanol (B145695). The underlying principle is the substitution of the methoxy (B1213986) groups (-OCH₃) on the silicon atom with ethoxy groups (-OCH₂CH₃).

The reaction is typically carried out in the presence of a catalyst and driven to completion by removing the methanol (B129727) byproduct, often through distillation. This equilibrium-driven process can be represented by the following general equation:

Si(OCH₃)₃R + 3 CH₃CH₂OH ⇌ Si(OCH₂CH₃)₃R + 3 CH₃OH (where R = -CH₂SH)

The efficiency of this exchange is highly dependent on the reaction conditions, including temperature, pressure, and the choice of catalyst.

ParameterTypical ConditionPurpose
Reactants Trimethoxysilylmethanethiol, Excess EthanolProvides the ethoxy groups and serves as a solvent.
Catalyst Acidic, basic, or organometallic catalystsTo increase the rate of the transesterification reaction.
Temperature Elevated (typically >80°C)To facilitate the reaction and aid in methanol removal.
Byproduct Removal DistillationTo shift the reaction equilibrium towards the product side.

Alternative Synthetic Routes Involving Silicon-Carbon Bond Formation

A more fundamental approach to the synthesis of this compound involves the formation of the silicon-carbon bond. This method builds the core structure of the molecule rather than modifying an existing one. A common and effective route is the nucleophilic substitution reaction between an activated triethoxysilane (B36694) precursor and a sulfur-containing nucleophile.

A prominent example involves the reaction of (chloromethyl)triethoxysilane (B101003) with a hydrosulfide (B80085) salt, such as sodium hydrosulfide (NaSH). In this reaction, the hydrosulfide ion acts as the nucleophile, displacing the chloride ion from the chloromethyl group to form the desired mercaptomethyl group attached to the silicon atom.

The reaction can be summarized as:

ClCH₂Si(OCH₂CH₃)₃ + NaSH → HSCH₂Si(OCH₂CH₃)₃ + NaCl

This pathway is advantageous as it directly yields the target compound from commercially available precursors. The reaction is typically performed in a polar solvent to facilitate the dissolution of the hydrosulfide salt. Careful control of the reaction temperature is necessary to prevent side reactions.

Catalytic Systems in this compound Synthesis

Catalysts are crucial for enhancing the rate and selectivity of the reactions involved in producing this compound. The choice of catalyst depends on the specific synthetic route being employed.

Role of Specific Catalysts (e.g., organotin catalysts) in Silane (B1218182) Functionalization

Organotin compounds are widely recognized for their high catalytic activity in various organosilicon reactions, including the transesterification of alkoxysilanes. adhesivesmag.compaint.orgresearchgate.net Compounds such as dibutyltin (B87310) dilaurate (DBTDL) and dioctyltin (B90728) derivatives are particularly effective. paint.orgreaxis.com

The catalytic mechanism of organotin compounds in these systems generally begins with the hydrolysis of the tin compound, forming an organotin hydroxide (B78521), which is considered the true catalytic species. adhesivesmag.compaint.org This organotin hydroxide then reacts with an alkoxysilane group to form an organotin silanolate. adhesivesmag.compaint.org This intermediate readily reacts with alcohols, facilitating the alkoxy exchange and regenerating the catalyst for the next cycle. adhesivesmag.compaint.org The use of organotin catalysts can significantly accelerate the polymerization and crosslinking reactions necessary for the synthesis of a wide range of silicone-based products. reaxis.com

Catalyst TypeExample(s)Role in Synthesis
Organotin Dibutyltin dilaurate (DBTDL), Dioctyltin diacetylacetonateAccelerates transesterification and condensation reactions. paint.org
Acid Catalysts Sulfuric acid, p-Toluenesulfonic acidProtonates the alkoxy group, making it a better leaving group.
Base Catalysts Sodium ethoxide, AminesDeprotonates the alcohol, increasing its nucleophilicity.

Kinetic Control and Optimization of Synthetic Yields for this compound Production

Achieving a high yield of this compound requires careful control over the reaction kinetics. The optimization strategy is dependent on the chosen synthetic pathway.

For transesterification reactions , the primary method for yield optimization involves manipulating the reaction equilibrium. According to Le Chatelier's principle, the continuous removal of the methanol byproduct will drive the reaction forward, maximizing the conversion of the trimethoxy precursor to the desired triethoxy product.

Factors influencing yield include:

Catalyst Concentration: Increasing the catalyst concentration generally increases the reaction rate, but an optimal level must be determined to avoid unwanted side reactions.

Temperature: Higher temperatures increase the reaction rate and facilitate the removal of methanol. However, excessively high temperatures can lead to thermal degradation or other side reactions.

Ethanol Concentration: Using a large excess of ethanol can also help shift the equilibrium towards the products.

The table below outlines the general effects of key parameters on the yield of the transesterification process.

Parameter ChangeEffect on Reaction RateEffect on Equilibrium PositionPotential Drawbacks
Increase Temperature IncreaseFavors product if endothermic; aids byproduct removalIncreased side reactions, potential for degradation
Increase Catalyst Conc. IncreaseNo direct effectIncreased cost, potential for side reactions
Remove Methanol No direct effectShifts towards productsRequires efficient distillation setup
Increase Ethanol Conc. IncreaseShifts towards productsIncreases reactant cost and solvent removal effort

For Si-C bond formation via nucleophilic substitution, kinetic control focuses on maximizing the desired substitution reaction while minimizing potential side reactions, such as the hydrolysis of the ethoxy groups. This is achieved by controlling stoichiometry, temperature, and reaction time.

Purification and Isolation Techniques for this compound and its Precursors

The final step in the synthesis is the purification and isolation of high-purity this compound. The method of choice is largely dependent on the physical properties of the compound and its impurities.

Given that this compound is a liquid with a defined boiling point, fractional distillation under reduced pressure is the most common and effective method for large-scale purification. Reduced pressure is essential to lower the boiling point and prevent thermal decomposition of the thiol and silane functionalities.

For the purification of its precursors, such as (chloromethyl)triethoxysilane, distillation is also the standard technique. Impurities from the synthesis, including unreacted starting materials, catalysts, and byproducts like sodium chloride, must be effectively removed.

Other purification techniques that can be employed, particularly for analytical or small-scale applications, include:

Chromatography: Techniques such as column chromatography or high-pressure liquid chromatography (HPLC) can be used to separate the product from impurities with different polarities. nih.gov

Washing/Extraction: An initial wash with water or brine can be used to remove inorganic salts (like NaCl) from the crude product of Si-C bond formation reactions.

The choice of purification method is critical for obtaining a product with the required purity for its intended application, as even small amounts of impurities can adversely affect its performance as a coupling agent or surface modifier.

Mechanistic Studies of Triethoxysilylmethanethiol Reactions

Hydrolysis and Condensation Mechanisms of Triethoxysilylmethanethiol (Silane Hydrolysis/Condensation)

The functionalization of surfaces and the formation of polysiloxane networks using this compound are predicated on the hydrolysis and condensation of its triethoxysilyl group. This process is a well-established reaction pathway for alkoxysilanes, proceeding in two primary stages under acid or base catalysis. semanticscholar.org

Hydrolysis: The initial step is the hydrolysis of the ethoxy groups (–OC₂H₅) upon reaction with water. This reaction is a nucleophilic substitution at the silicon atom, where the ethoxy groups are sequentially replaced by hydroxyl groups (–OH), producing ethanol (B145695) as a byproduct. The complete hydrolysis of this compound results in the formation of silanetriol, (Mercaptomethyl)silanetriol. However, the reaction can be controlled to yield partially hydrolyzed species containing both ethoxy and hydroxyl groups. bohrium.com The rate of hydrolysis is significantly influenced by factors such as pH, water-to-silane ratio, and solvent. researchgate.net Acidic conditions facilitate the reaction by protonating the ethoxy group, making it a better leaving group, while basic conditions involve the direct nucleophilic attack of a hydroxide (B78521) ion on the silicon atom. semanticscholar.org

Condensation: Following hydrolysis, the resulting silanol (B1196071) groups are highly reactive and undergo condensation reactions to form stable siloxane bonds (Si–O–Si). This process can occur through two distinct pathways:

Water Condensation: Two silanol groups react to form a siloxane bond and a molecule of water.

Alcohol Condensation: A silanol group reacts with a residual ethoxy group to form a siloxane bond and a molecule of ethanol.

These condensation reactions lead to the formation of dimers, oligomers, and eventually a cross-linked three-dimensional polysiloxane network. researchgate.net The competition between hydrolysis and condensation is crucial; for instance, under acidic conditions, hydrolysis is generally faster than condensation, allowing for the generation of silanol intermediates before extensive networking occurs. scispace.com

Table 1: Key Mechanistic Steps in the Hydrolysis and Condensation of this compound

Step General Reaction Catalyst Description
Hydrolysis ≡Si–OC₂H₅ + H₂O ↔ ≡Si–OH + C₂H₅OH Acid or Base Replacement of ethoxy groups with hydroxyl groups to form silanols.
Water Condensation ≡Si–OH + HO–Si≡ ↔ ≡Si–O–Si≡ + H₂O Acid or Base Two silanol groups react, forming a siloxane bond and eliminating water.
Alcohol Condensation ≡Si–OC₂H₅ + HO–Si≡ ↔ ≡Si–O–Si≡ + C₂H₅OH Acid or Base A silanol group reacts with an ethoxy group, forming a siloxane bond and eliminating ethanol.

Thiol-Ene and Thiol-Yne Click Reactions Involving the Mercaptomethyl Moiety of this compound

The mercaptomethyl moiety (–CH₂SH) of this compound enables its participation in highly efficient "click" chemistry reactions, specifically thiol-ene and thiol-yne additions. These reactions are valued for their high yields, rapid rates, and stereoselectivity, proceeding under mild conditions. wikipedia.orgnih.gov

Thiol-Ene Reaction: This reaction involves the addition of the thiol group across a carbon-carbon double bond (ene). The process typically follows a free-radical mechanism, which can be initiated by photolysis or thermal decomposition of a radical initiator. wikipedia.org

The mechanism consists of three main stages:

Initiation: A thiyl radical (R–S•) is generated from the thiol, either by initiator action or UV irradiation.

Propagation: The thiyl radical adds to the alkene in an anti-Markovnikov fashion, forming a carbon-centered radical. This radical then abstracts a hydrogen atom from another thiol molecule, regenerating the thiyl radical, which continues the chain reaction.

Termination: The reaction ceases when two radicals combine.

Alternatively, the thiol-ene addition can proceed via a Michael addition mechanism, which is catalyzed by a base or a nucleophile. wikipedia.orgrsc.org This pathway is also highly efficient and results in the same anti-Markovnikov product.

Thiol-Yne Reaction: Similar to the thiol-ene reaction, the thiol-yne reaction involves the addition of a thiol to a carbon-carbon triple bond (yne). This reaction is also typically radical-mediated. rsc.org A key feature of the thiol-yne mechanism is that it can proceed via a twofold addition. The first addition of a thiyl radical to the alkyne yields a vinyl sulfide (B99878) intermediate. This intermediate contains a remaining double bond that can subsequently react with a second thiol molecule, leading to a dithioether product. The rate constant for the second addition to the vinyl sulfide can be significantly faster than the initial addition to the alkyne. rsc.org

Table 2: Comparison of Thiol-Ene Reaction Mechanisms

Feature Radical-Mediated Mechanism Nucleophile/Base-Catalyzed Mechanism (Michael Addition)
Initiation Formation of a thiyl radical (R-S•) via UV light or thermal initiators. Formation of a thiolate anion (R-S⁻) via deprotonation by a base or reaction with a nucleophile.
Key Intermediate Carbon-centered radical. Enolate or carbanion intermediate.
Addition Type Anti-Markovnikov. Anti-Markovnikov (conjugate addition).
Reaction Conditions Ambient, often solvent-free, initiated by light or heat. Requires a catalytic amount of a suitable base or nucleophile.

Interfacial Reaction Mechanisms of this compound on Inorganic Substrate Surfaces

The ability of this compound to act as a coupling agent or surface modifier stems from its interfacial reaction with inorganic substrates such as silica (B1680970), glass, and metal oxides. This process leverages the hydrolysis and condensation chemistry described in section 3.1 to form a stable, covalent bond between the silane (B1218182) and the substrate surface, which is typically rich in hydroxyl groups (e.g., Si–OH on silica).

The mechanism of surface modification can be broken down into several sequential steps:

Hydrolysis in Solution: Prior to surface interaction, the triethoxysilyl groups of the silane undergo at least partial hydrolysis in the presence of trace water (often from the solvent or the substrate surface itself) to form reactive silanol (Si–OH) groups.

Physisorption: The hydrolyzed this compound molecules are physically adsorbed onto the substrate surface. This initial interaction is driven by the formation of hydrogen bonds between the silanol groups of the silane and the hydroxyl groups present on the inorganic surface.

Covalent Bond Formation (Condensation): Following physisorption, a condensation reaction occurs between the silanol groups of the silane and the hydroxyl groups of the substrate. This step forms strong, covalent siloxane bonds (Substrate–O–Si) and releases water as a byproduct. This covalent linkage firmly anchors the molecule to the surface.

Lateral Cross-linking: Adjacent this compound molecules, now tethered to the surface, can undergo further condensation reactions with each other. This lateral polymerization forms a durable, cross-linked polysiloxane film on the substrate, enhancing the stability and coverage of the modified layer.

The final orientation of the molecule presents the functional mercaptomethyl group away from the surface, available for subsequent reactions or interactions.

Table 3: Mechanistic Pathway of this compound on a Hydroxylated Surface

Stage Description Primary Interaction/Reaction
1. Hydrolysis Ethoxy groups on the silane are converted to silanol groups in the presence of water. R–Si(OC₂H₅)₃ + 3H₂O → R–Si(OH)₃ + 3C₂H₅OH
2. Physisorption Hydrolyzed silane molecules hydrogen-bond to the substrate's surface hydroxyl groups. Si–OH···HO–Substrate
3. Chemisorption Covalent bonds form between the silane and the substrate via a condensation reaction. Si–OH + HO–Substrate → Si–O–Substrate + H₂O
4. Cross-linking Adjacent surface-bound silane molecules polymerize through condensation reactions. Si–OH + HO–Si → Si–O–Si + H₂O

Role of this compound as a Ligand Precursor in Metal Coordination Chemistry

The thiol group of this compound serves as a versatile binding site for a wide range of soft and borderline metal ions, enabling its use as a ligand precursor in coordination chemistry. nih.gov The term "precursor" highlights that the molecule can be used to form metal complexes which can then be further utilized, for example, by anchoring them to surfaces via the silane moiety.

The primary mechanism of coordination involves the deprotonation of the thiol (–SH) group to form a thiolate anion (–S⁻). This highly nucleophilic thiolate readily coordinates to a metal center (Mⁿ⁺), forming a stable metal-sulfur bond. This can be achieved by reacting this compound with a metal salt, often in the presence of a weak base to facilitate deprotonation. bhu.ac.inorientjchem.org

Thiolate ligands are known for their ability to form not only simple mononuclear complexes but also polynuclear structures by acting as bridging ligands between two or more metal centers. bohrium.com The specific coordination mode depends on the metal, its oxidation state, the stoichiometry, and the presence of other ligands in the coordination sphere.

Terminal Coordination: The thiolate ligand binds to a single metal center.

μ₂-Bridging Coordination: The thiolate sulfur atom bridges two metal centers.

μ₃-Bridging Coordination: The sulfur atom bridges three metal centers, a mode observed in some metal-sulfur cluster compounds. illinois.edu

The dual functionality of this compound is particularly significant. It allows for the synthesis of a metal complex in a homogeneous solution via coordination through the thiol group. Subsequently, this pre-formed complex can be immobilized onto an inorganic support through the hydrolysis and condensation of its triethoxysilyl groups, following the mechanism outlined in section 3.3. This creates a heterogenized catalyst or a functional material with specific metallic properties. Transition metal trialkylsilylthiolate complexes have been recognized as valuable precursors for synthesizing heterometallic compounds. illinois.edu

Table 4: Coordination Chemistry of the Thiol Moiety

Feature Description
Active Site Thiol group (–SH)
Coordination Mechanism Deprotonation to thiolate (–S⁻) followed by nucleophilic attack on a metal center.
Typical Coordinated Metals Ni(II), Cu(II), Zn(II), Cd(II), Sn(II), Pd(II), Pt(II), Ru, etc. nih.govillinois.edunih.gov
Possible Coordination Modes Terminal (M–S–R), μ₂-Bridging (M–(S–R)–M), μ₃-Bridging (M₃–(S–R))
Application as Precursor 1. Forms a soluble metal complex. 2. The complex is then anchored to a substrate via the triethoxysilyl group.

Compound Index

Table 5: List of Chemical Compounds Mentioned

Compound Name Chemical Formula
This compound HSCH₂Si(OC₂H₅)₃
Ethanol C₂H₅OH
(Mercaptomethyl)silanetriol HSCH₂Si(OH)₃
Siloxane R₃Si–O–SiR₃
Thioether R–S–R'
Vinyl sulfide R–S–CH=CH₂
Dithioether R–S–(CH₂)₂–S–R'

Advanced Spectroscopic and Analytical Characterization Techniques in Triethoxysilylmethanethiol Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Triethoxysilylmethanethiol and its Derivatives

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic arrangement within a molecule. For this compound, ¹H, ¹³C, and ²⁹Si NMR are particularly informative for confirming its structure and identifying derivatives.

¹H, ¹³C, and ²⁹Si NMR Analysis of this compound

¹H NMR Spectroscopy provides information on the hydrogen atoms within the molecule. The spectrum of a related compound, (3-mercaptopropyl)triethoxysilane, shows characteristic signals for the ethoxy group protons (a triplet for the methyl group and a quartet for the methylene group) and the propyl chain protons. For this compound, one would expect to see signals corresponding to the ethoxy groups and the methylene group attached to both the silicon and sulfur atoms.

¹³C NMR Spectroscopy reveals the different carbon environments in the molecule. The spectrum would show distinct peaks for the methyl and methylene carbons of the ethoxy groups, as well as the methylene carbon of the silylmethanethiol backbone. The chemical shifts of these carbons are influenced by their proximity to the electronegative oxygen and silicon atoms.

²⁹Si NMR Spectroscopy is highly specific for the silicon atom and provides valuable information about its chemical environment. The chemical shift of the silicon nucleus in this compound is influenced by the surrounding ethoxy and methylene-thiol groups. The broad chemical shift range of ²⁹Si NMR makes it an excellent tool for distinguishing different silicon-containing species. It is important to note that ²⁹Si NMR spectra often contain a broad background signal from the glass NMR tube and the probe itself, typically around -110 ppm, which may need to be accounted for during analysis.

Interactive Data Table: Predicted NMR Chemical Shifts (δ) for this compound

Nucleus Group Predicted Chemical Shift (ppm) Multiplicity
¹H-O-CH₂-CH₃~3.8Quartet
¹H-O-CH₂-CH₃~1.2Triplet
¹H-Si-CH₂-SH~2.5Triplet
¹H-Si-CH₂-SH~1.3Triplet
¹³C-O-CH₂-CH₃~58-
¹³C-O-CH₂-CH₃~18-
¹³C-Si-CH₂-SH~15-
²⁹Si(EtO)₃Si--45 to -50-

Note: The data in this table is based on typical chemical shift ranges for similar functional groups and may not represent experimentally verified values for this compound.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC) for Complex System Analysis

For more complex systems involving this compound, such as its derivatives or reaction products, two-dimensional (2D) NMR techniques are invaluable for elucidating intricate structures.

Correlation Spectroscopy (COSY) is a homonuclear 2D NMR experiment that reveals scalar couplings between protons, typically over two to three bonds. nanalysis.comlibretexts.org A COSY spectrum of a this compound derivative would show cross-peaks connecting coupled protons, for instance, between the methyl and methylene protons of the ethoxy groups. This helps in assigning the proton signals and confirming the connectivity within the molecule. libretexts.orgyoutube.com

Heteronuclear Single Quantum Coherence (HSQC) is a heteronuclear 2D NMR experiment that correlates the chemical shifts of directly bonded protons and heteronuclei, most commonly ¹³C or ¹⁵N. libretexts.org An HSQC spectrum of this compound would display cross-peaks that link each proton signal to the signal of the carbon atom it is attached to. This provides a definitive assignment of the carbon skeleton and confirms the proton-carbon connectivity. libretexts.orgwisc.edu

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" that is unique to its structure and functional groups.

Functional Group Identification in this compound-Modified Systems

Infrared (IR) Spectroscopy is particularly useful for identifying the functional groups present in this compound and systems it has been incorporated into. The presence of specific absorption bands in the IR spectrum corresponds to the vibrations of particular bonds.

Raman Spectroscopy is a complementary technique to IR spectroscopy. While both probe molecular vibrations, the selection rules differ. Raman spectroscopy is often better for observing symmetric vibrations and bonds involving heavier atoms, making it well-suited for studying the Si-O and S-H bonds in this compound.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Typical IR Wavenumber (cm⁻¹) Typical Raman Wavenumber (cm⁻¹)
S-HStretching2550 - 2600 (weak)2550 - 2600 (strong)
C-H (alkane)Stretching2850 - 29602850 - 2960
Si-O-CAsymmetric Stretching1080 - 1100 (strong)-
C-OStretching1000 - 1300-
Si-CStretching700 - 800700 - 800

Note: These are general ranges, and the exact peak positions can vary based on the molecular environment. The S-H stretching vibration, though weak in IR, is a key indicator of the thiol group. nih.gov The strong Si-O-C stretching band is characteristic of the triethoxysilyl group. gelest.com

Conformational Analysis of this compound Derivatives

Vibrational spectroscopy can also provide insights into the conformational isomers of this compound derivatives. The positions and shapes of certain vibrational bands can be sensitive to the rotational arrangement of different parts of the molecule. By analyzing these subtle spectral changes, it is possible to deduce information about the preferred conformations of the molecule in different states (e.g., liquid, solid, or adsorbed on a surface).

Advanced Chromatographic Methods for Separation and Quantification (e.g., GC-MS, HPLC)

Chromatographic techniques are indispensable for the separation, identification, and quantification of this compound from reaction mixtures, commercial products, or extracts from functionalized materials. The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) depends on the volatility of the compound and the nature of the analytical question.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for analyzing volatile and semi-volatile compounds. Given its molecular weight and structure, this compound is amenable to GC analysis. The method involves vaporizing the sample, separating its components on a chromatographic column, and then detecting and identifying them using a mass spectrometer.

Sample Preparation and Injection: Samples containing this compound are typically dissolved in a dry, non-protic organic solvent like heptane or toluene to prevent hydrolysis of the ethoxy groups. dss.go.th For analysis of the compound within a polymer matrix, Soxhlet extraction may be employed to isolate the silane (B1218182) prior to injection. The inlet temperature is carefully optimized to ensure volatilization without inducing thermal degradation or premature cross-linking.

Chromatographic Separation: A capillary column, often with a non-polar stationary phase such as DB-5MS (a 5% phenyl-methylpolysiloxane), is commonly used for the separation of organosilanes. diva-portal.org The oven temperature is programmed to ramp from a low initial temperature to a higher final temperature to ensure good separation from both more volatile impurities and less volatile byproducts. Helium is typically used as the carrier gas. dss.go.th

Mass Spectrometric Detection: Electron Ionization (EI) is the most common ionization technique used for this analysis. The mass spectrometer separates ions based on their mass-to-charge ratio (m/z), producing a unique fragmentation pattern that serves as a chemical fingerprint. For this compound, characteristic fragments would be expected from the loss of ethoxy groups (-OC₂H₅), the cleavage of the Si-C bond, and rearrangements. It is important to note that alkoxysilanes can sometimes undergo gas-phase reactions or polymerization within the GC-MS system, which can complicate spectral interpretation. researchgate.net

Interactive Table 1: Representative GC-MS Data for this compound Analysis

This table presents hypothetical yet plausible data for the GC-MS analysis of this compound under typical operating conditions.

ParameterValueDescription
GC Column DB-5MS, 30 m x 0.25 mm ID, 0.25 µm filmA standard non-polar column suitable for organosilane analysis.
Carrier Gas Helium, 1.0 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program 60°C (2 min), then 15°C/min to 250°C (5 min)Temperature gradient to separate components based on boiling point.
Retention Time (RT) ~8.5 minThe characteristic time for the compound to pass through the column.
Molecular Ion [M]⁺ 196 m/z (low abundance)Corresponds to the intact molecule, often weak for silanes.
Key Fragment Ion 1 167 m/z[M - C₂H₅]⁺: Loss of an ethyl group.
Key Fragment Ion 2 151 m/z[M - OC₂H₅]⁺: Loss of an ethoxy group, a common fragmentation pathway.
Key Fragment Ion 3 123 m/z[Si(OC₂H₅)₂]⁺: Fragment after cleavage of the Si-CH₂SH bond.
Key Fragment Ion 4 79 m/z[Si(OH)₃]⁺: A common fragment from rearrangement and hydrolysis in the ion source.

High-Performance Liquid Chromatography (HPLC)

HPLC is a complementary technique used for separating and quantifying compounds that may not be sufficiently volatile or thermally stable for GC. For this compound, HPLC is particularly useful for monitoring its concentration in solution, for example, during hydrolysis studies or surface modification reactions.

Separation Mode and Column: Reversed-phase HPLC (RP-HPLC) is the most common mode for this type of analysis. A C18 or C8 stationary phase column would provide good retention and separation based on the compound's moderate hydrophobicity.

Mobile Phase: An isocratic mobile phase, consisting of a mixture of an organic solvent (like acetonitrile or methanol) and water, is typically used. Isocratic elution is crucial when using certain types of detectors like the Refractive Index detector. scioninstruments.com

Detection: this compound lacks a strong UV-absorbing chromophore, making detection by standard UV-Vis detectors challenging. Therefore, a universal detector such as a Refractive Index (RI) detector is an ideal choice. uvison.comresearchgate.net An RI detector measures the difference in the refractive index between the mobile phase and the sample eluting from the column, making it suitable for any analyte that has a different RI from the mobile phase. scioninstruments.comveeprho.com This approach allows for accurate quantification without the need for chemical derivatization.

Interactive Table 2: Typical HPLC Method Parameters for Quantification of this compound

This table outlines a representative HPLC method for the quantitative analysis of this compound.

ParameterValue/ConditionRationale
HPLC System Standard Analytical HPLCN/A
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good hydrophobic retention for the analyte.
Mobile Phase Acetonitrile:Water (70:30 v/v), IsocraticA common reversed-phase eluent; isocratic flow is required for RI detection.
Flow Rate 1.0 mL/minStandard flow rate for analytical separations.
Column Temperature 30 °CControlled temperature ensures reproducible retention times and stable detector baseline.
Detector Refractive Index (RI) DetectorUniversal detector suitable for non-chromophoric compounds like alkoxysilanes. uvison.com
Injection Volume 20 µLStandard volume for analytical HPLC.
Expected RT ~4.2 minHypothetical retention time under these conditions.

X-ray Diffraction and Scattering Techniques (e.g., SAXS, WAXS) for Materials Incorporating this compound

When this compound is used to functionalize nanoparticles or is incorporated into a polymer matrix, X-ray scattering techniques become essential for characterizing the resulting material's structure across different length scales. Wide-Angle X-ray Scattering (WAXS) and Small-Angle X-ray Scattering (SAXS) are powerful, non-destructive methods that provide complementary information about atomic-level order and nanoscale morphology, respectively.

Wide-Angle X-ray Scattering (WAXS)

WAXS, also known as Wide-Angle X-ray Diffraction (WAXD), probes the structure of materials at the atomic scale (in the range of 0.1 to 1 nm). rigaku.com It is primarily used to investigate crystalline structures. In the context of materials incorporating this compound, WAXS is used to analyze the polymer matrix into which functionalized fillers are dispersed.

Determining Degree of Crystallinity: For semi-crystalline polymers (e.g., polyethylene, polypropylene), WAXS patterns can be used to calculate the degree of crystallinity. azom.comazonano.com The analysis involves deconvoluting the scattering pattern into sharp peaks corresponding to the crystalline domains and a broad halo representing the amorphous regions. The incorporation of this compound-modified nanoparticles can act as a nucleating agent, potentially increasing the crystallinity, or it can disrupt chain packing and reduce it.

Identifying Crystal Polymorphs: WAXS can identify the specific crystalline form (polymorph) of the polymer and detect any phase transitions that might be induced by the presence of the silane-functionalized filler.

Interactive Table 3: Representative WAXS Findings for a Polymer Nanocomposite

This table shows hypothetical WAXS data for a semi-crystalline polymer before and after the addition of silica (B1680970) nanoparticles functionalized with this compound.

SampleDominant Crystal Phase2θ Peak Positions (°)Degree of Crystallinity (%)Interpretation
Neat Polymer α-form14.1, 16.9, 18.545.2Baseline crystallinity and crystal structure of the pure polymer matrix.
Polymer + 5% Modified Silica α-form14.2, 17.0, 18.649.8The silane-functionalized silica acts as a nucleating agent, increasing overall crystallinity without changing the crystal structure.
Polymer + 10% Modified Silica α-form14.2, 17.1, 18.647.5At higher loadings, particle agglomeration may hinder polymer chain mobility and slightly reduce the nucleating effect.

Small-Angle X-ray Scattering (SAXS)

SAXS is a technique that investigates structural features on a nanoscale level (typically 1 to 100 nm) by measuring the scattering of X-rays at very small angles. azonano.com It is exceptionally well-suited for studying the size, shape, and spatial arrangement of nanoparticles functionalized with this compound within a host matrix.

Nanoparticle Size and Distribution: For systems where this compound is grafted onto nanoparticles (e.g., silica or gold), SAXS can determine the average particle size, size distribution, and shape of the core particles. Comparing SAXS data before and after silanization can confirm that the functionalization process did not induce significant particle aggregation. researchgate.net

Dispersion and Aggregation: SAXS provides statistically robust information about the state of dispersion of the functionalized nanoparticles within a polymer or other matrix. The scattering curve can be modeled to distinguish between well-dispersed primary particles, small aggregates, and larger agglomerates.

Interparticle Distance: For ordered or semi-ordered systems, a peak in the SAXS profile can indicate a characteristic distance between nanoparticles, providing insight into the packing and organization of the filler phase within the composite.

Interactive Table 4: Summary of SAXS Data for Nanoparticles Dispersed in a Matrix

This table presents a hypothetical analysis of SAXS data to compare the dispersion of unmodified vs. This compound-modified nanoparticles in a polymer matrix.

ParameterUnmodified NanoparticlesModified NanoparticlesDescription
Radius of Gyration (Rg) 10.5 nm10.7 nmRepresents the root-mean-square distance of the object's parts from its center of mass. A slight increase can indicate the presence of the grafted silane layer.
Dispersion State Aggregated/AgglomeratedWell-dispersedThe surface modification with this compound improves compatibility with the matrix, preventing particle clustering.
Fractal Dimension (Df) 2.62.1A higher value (approaching 3) for unmodified particles suggests mass-fractal agglomerates, while a lower value (approaching 2) for modified particles indicates better dispersion.
Interparticle Distance (d) Not well-defined35 nmThe presence of a scattering peak for the modified system indicates a more regular spacing between well-dispersed particles.

Surface Functionalization and Adhesion Promotion Utilizing this compound

The ability of this compound to form robust chemical bonds with both inorganic substrates and organic polymers makes it an exceptional agent for surface functionalization and adhesion promotion. The triethoxysilyl group provides a mechanism for covalent attachment to hydroxyl-rich surfaces, while the thiol group offers a reactive site for interaction with polymeric matrices.

This compound is widely used to alter the surface chemistry of inorganic materials such as glass, silica, and various metal oxides. The modification process, known as silanization, relies on the hydrolysis of the triethoxysilyl groups in the presence of water to form reactive silanol (B1196071) (Si-OH) groups. These silanols then condense with the hydroxyl (-OH) groups present on the surface of the inorganic substrate, forming stable covalent siloxane bonds (Si-O-Si). researchgate.net This reaction effectively grafts a layer of organosilane molecules onto the inorganic surface.

The general mechanism involves two primary steps:

Hydrolysis: The ethoxy groups (-OCH2CH3) on the silicon atom react with water to form silanol groups and ethanol (B145695) as a byproduct.

Condensation: The newly formed silanol groups react with the hydroxyl groups on the substrate surface, releasing water and forming a covalent bond. Adjacent silanol groups can also condense with each other, creating a cross-linked network on the surface.

This surface treatment transforms the typically hydrophilic, high-energy inorganic surface into a hydrophobic, organophilic surface terminated with thiol functional groups. This functionalization is a prerequisite for numerous applications where compatibility between inorganic and organic phases is essential. For instance, the surface modification of nanosilica with mercaptosilanes has been studied to improve its dispersibility in polymer matrices. researchgate.net Similarly, treating silicate glass with mercaptosilanes facilitates the grafting of polymers via thiol-ene reactions. nih.govsemanticscholar.orgresearchgate.net

Table 1: Effect of Silanization on Substrate Surface Properties

SubstrateModifying AgentPrimary Bonding MechanismResulting Surface FunctionalityKey Improvement
Silica (SiO₂) This compoundCondensation between silanols (from silane) and surface hydroxylsThiol (-SH)Enhanced hydrophobicity and polymer compatibility researchgate.net
Glass This compoundFormation of Si-O-Si bonds with the glass surfaceThiol (-SH)Improved adhesion for subsequent polymer coatings
Metal Oxides (e.g., TiO₂, SnO₂) This compoundCovalent attachment via Si-O-Metal bondsThiol (-SH)Reduced nanoparticle aggregation and better dispersion in organic media google.comnih.gov

In polymer-inorganic hybrid composites, a strong interface between the inorganic filler and the organic polymer matrix is crucial for achieving desired mechanical and thermal properties. This compound functions as a "coupling agent" or "adhesion promoter" that bridges this interface. nih.gov The silane end of the molecule bonds to the inorganic filler, as described previously. The thiol-terminated end then interacts with the polymer matrix through several possible mechanisms:

Covalent Bonding: The thiol group can react directly with the polymer chains, for example, through thiol-ene "click" chemistry in unsaturated polymer systems (e.g., those containing vinyl or allyl groups).

Physical Entanglement: The organofunctional tail can physically entangle with the polymer chains.

Improved Wettability: The modified surface of the filler has lower interfacial tension with the polymer matrix, leading to better wetting and dispersion.

Research has shown that treating glass surfaces with a similar compound, (3-Mercaptopropyl)trimethoxysilane, significantly enhances the adhesion of thiol-ene polymers, preventing delamination and improving the mechanical durability of devices like luminescent solar concentrators. The use of primers containing such functional silanes is a common strategy to improve the bond strength between composite cements and ceramics. nih.gov

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on a substrate surface. uh.edu While alkanethiols are famously used to form SAMs on noble metal surfaces like gold, organosilanes like this compound can form robust SAMs on hydroxylated surfaces such as silicon dioxide, glass, and mica. uh.edu

The formation process involves the hydrolysis and condensation reactions of the triethoxysilyl headgroup, which anchors the molecule to the substrate. The van der Waals interactions between the alkyl chains drive the molecules into a densely packed, ordered arrangement. The result is a surface that uniformly presents the thiol functional group, allowing for precise control over surface properties like wettability, adhesion, and chemical reactivity. cd-bioparticles.com These thiol-terminated SAMs serve as versatile platforms for the subsequent attachment of other molecules, nanoparticles, or biological entities for applications in sensors, nanolithography, and catalysis. cd-bioparticles.com

Theoretical and Computational Investigations of Triethoxysilylmethanethiol

Quantum Chemical Studies on Molecular Structure and Electronic Properties of Triethoxysilylmethanethiol

Quantum chemical studies delve into the electronic structure of molecules to predict their geometry, stability, and reactivity. These methods are broadly categorized into Density Functional Theory (DFT) and ab initio approaches.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. nih.govscispace.com It is particularly effective for determining ground state geometries, vibrational frequencies, and various electronic properties. nih.govresearchgate.net For this compound, DFT calculations would typically be performed using a functional like B3LYP combined with a basis set such as 6-311++G(d,p) to achieve a balance between accuracy and computational cost. nih.govnih.gov

Such studies can elucidate the molecule's three-dimensional structure by optimizing its geometry to find the lowest energy conformation. Key structural parameters like bond lengths and angles can be calculated and compared with experimental data where available. semanticscholar.org

Furthermore, DFT is used to analyze the electronic properties by calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netnih.gov The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests that the molecule is more likely to be reactive. researchgate.net Molecular Electrostatic Potential (MEP) maps can also be generated to identify the nucleophilic and electrophilic sites within the molecule, providing insights into its interactive behavior. scispace.comsemanticscholar.org

Table 1: Illustrative DFT-Calculated Properties for this compound (Note: The following values are hypothetical and serve to illustrate typical outputs of DFT calculations for a molecule of this type.)

PropertyCalculated ValueUnit
Total Energy-1250.45Hartree
HOMO Energy-6.8eV
LUMO Energy-0.5eV
HOMO-LUMO Gap6.3eV
Dipole Moment2.1Debye

Ab initio methods are quantum chemistry calculations based on first principles, without the use of empirical parameters. rsc.org These methods, while often more computationally demanding than DFT, can provide highly accurate predictions for molecular properties, particularly thermochemical data like enthalpies of formation. nih.govelte.hu

High-accuracy composite methods such as Weizmann-1 (W1) or the Gaussian-n (G4) theories are designed to approximate the results of very high-level calculations with a more manageable computational effort. nih.govresearchgate.net These approaches systematically combine results from different levels of theory and basis sets to extrapolate to a highly accurate energy. elte.hu For organosilicon species, such methods are invaluable for establishing reliable benchmark data. nih.gov Applying these techniques to this compound could yield precise predictions of its thermodynamic stability and heat of formation, which are fundamental to understanding its behavior in chemical reactions.

Molecular Dynamics (MD) Simulations of this compound Interactions

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. mdpi.com This technique is instrumental in understanding how a molecule like this compound interacts with surfaces or within complex environments like polymer matrices. mdpi.comrsc.org

MD simulations can provide atomic-level insights into the adsorption process of silane (B1218182) coupling agents on various substrates. chemrxiv.org To study this compound, a simulation box would be constructed containing a surface (e.g., silica (B1680970), metal oxide) and the silane molecules, often in the presence of a solvent like water to facilitate hydrolysis of the ethoxy groups. mdpi.com

These simulations can reveal the preferred orientation of the molecule upon adsorption. For instance, studies on the adsorption of methanethiol (B179389) on iron surfaces have shown how the thiol group interacts strongly with the metal. researchgate.net Similarly, MD simulations could track the orientation of the thiol and triethoxysilyl groups of this compound relative to the surface. Key parameters analyzed include interfacial thickness, radial distribution functions to characterize intermolecular interactions, and the solvent accessible surface area. semanticscholar.org Such studies are crucial for understanding how these coupling agents form self-assembled monolayers and modify surface properties.

Table 2: Typical Parameters for an MD Simulation of Interfacial Adsorption (Note: These are representative parameters for setting up an MD simulation.)

ParameterValue/TypePurpose
Force FieldCOMPASS II / OPLSDescribes the potential energy of the system. researchgate.net
System Size~5000 atomsRepresents the surface, solvent, and silane molecules.
EnsembleNVT, NPTControls thermodynamic variables (Temperature, Volume, Pressure).
Temperature300 KSimulates ambient conditions.
Simulation Time10-100 nsAllows for observation of adsorption and equilibration.
Time Step1 fsThe interval for integrating equations of motion.

The primary function of a silane coupling agent is to improve adhesion between an inorganic filler and an organic polymer matrix. MD simulations are a powerful tool for investigating the interactions between the silane and polymer chains at the molecular level. mdpi.comtue.nl

In these simulations, a model of the polymer matrix is constructed, and this compound molecules are embedded within it. The simulation can then track the conformational changes of the polymer chains and the silane, as well as their intermolecular interactions. rsc.orgyoutube.com This can help elucidate how the silane improves the mechanical and thermal properties of the composite material. mdpi.com For example, by calculating the interaction energies between the functional groups of the silane (after hydrolysis) and the polymer, researchers can understand the strength of the interfacial adhesion. These simulations can also predict macroscopic properties like the glass transition temperature and elastic modulus of the resulting composite material. mdpi.comresearchgate.net

Mechanistic Pathway Elucidation through Computational Chemistry

Computational chemistry can be used to explore the potential energy surface (PES) of a chemical reaction, allowing for the elucidation of reaction mechanisms and the calculation of kinetic parameters. chemrxiv.org For this compound, this is particularly relevant for understanding its hydrolysis and condensation reactions, as well as the reactions of its thiol group.

Theoretical studies on similar small molecules, such as methanethiol and ethanethiol, have successfully used quantum chemistry to analyze reaction channels like hydrogen abstraction. researchgate.net By applying similar high-level ab initio or DFT methods, the reaction pathways for this compound can be mapped out. This involves locating the transition state (TS) structures on the potential energy surface that connect reactants to products. researchgate.net The energy barrier (activation energy) for each step can then be calculated, providing a quantitative measure of the reaction rate. researchgate.net This information is vital for optimizing reaction conditions and understanding how the silane bonds to inorganic surfaces and interacts with polymer matrices.

Transition State Analysis for Reaction Kinetics of this compound

Transition state theory (TST) is a fundamental concept in chemical kinetics that describes reaction rates by considering the properties of the activated complex, or transition state, an intermediate structure between reactants and products. researchgate.net Computational methods, particularly Density Functional Theory (DFT), are instrumental in identifying the geometry and energy of these transient species, thereby allowing for the calculation of activation energies (ΔEa) and other kinetic parameters. nih.gov

The reaction kinetics of this compound are primarily governed by two types of reactions: the hydrolysis of the ethoxy groups and the reactions involving the thiol (-SH) group.

Hydrolysis and Condensation Reactions:

The hydrolysis of trialkoxysilanes is a crucial first step in many of their applications, such as surface modification and the formation of sol-gel materials. This process involves the stepwise substitution of alkoxy groups with hydroxyl groups, followed by condensation reactions to form siloxane (Si-O-Si) bonds. nih.gov

Computational studies on similar trialkoxysilanes have shown that both acid and base catalysis can significantly influence the reaction mechanism and rates. researchgate.net For instance, in acid-catalyzed hydrolysis, the reaction often proceeds through a protonated silane intermediate, which facilitates the nucleophilic attack by water. In contrast, base-catalyzed hydrolysis involves the direct nucleophilic attack of a hydroxide (B78521) ion on the silicon atom. nih.gov

Transition state analysis for the hydrolysis of this compound would involve calculating the energy barriers for each successive hydrolysis step. It is generally observed that the activation energy for the hydrolysis of the first alkoxy group is the highest, with subsequent steps having lower energy barriers. The presence of the methanethiol group is not expected to significantly alter the fundamental mechanism at the silicon center but may have subtle electronic effects on the stability of the transition states.

Illustrative Activation Energies for Hydrolysis of Analogous Trialkoxysilanes:

Hydrolysis StepCatalystTypical Activation Energy (kJ/mol)
First Ethoxy GroupAcid60 - 80
Second Ethoxy GroupAcid50 - 70
Third Ethoxy GroupAcid40 - 60
First Ethoxy GroupBase70 - 90

Note: This table provides illustrative data based on computational studies of similar trialkoxysilanes to demonstrate the concept of transition state analysis. Specific values for this compound would require dedicated computational investigation.

Reactions of the Thiol Group:

The thiol group of this compound can undergo various reactions, such as oxidation, addition to double bonds (thiol-ene reaction), and reaction with heavy metals. osti.govnih.gov Transition state analysis can be employed to study the kinetics of these reactions. For example, in a thiol-ene reaction, DFT calculations can model the transition state of the radical addition of the thiyl radical to an alkene, providing insights into the reaction rate and regioselectivity.

Computational Modeling of Catalytic Mechanisms Involving this compound

Computational modeling is a vital tool for elucidating the mechanisms of catalytic reactions. rsc.org For reactions involving this compound, this can include modeling its interaction with metal surfaces or the catalytic activation of its functional groups.

Catalytic Hydrosilylation:

While this compound itself is a product of a reaction that can be catalyzed (addition of methanethiol to a vinyltriethoxysilane), its silane moiety can in principle participate in or be influenced by catalytic processes. More commonly, the thiol group can play a role in catalytic systems, for instance, by binding to a metal catalyst.

Computational models can simulate the entire catalytic cycle, identifying key intermediates and transition states. For example, in a hypothetical platinum-catalyzed reaction involving this compound, DFT calculations could be used to:

Model the adsorption of this compound onto the platinum surface. This would involve calculating the binding energy and determining the preferred orientation of the molecule on the catalyst.

Investigate the activation of the S-H or Si-H bonds. The calculations would identify the transition state for bond cleavage and the resulting surface-bound species.

Elucidate the reaction pathway for the formation of new products. This would involve mapping the potential energy surface for the entire catalytic cycle.

Illustrative Computational Parameters for a Hypothetical Catalytic Cycle:

Step in Catalytic CycleComputational ParameterIllustrative Value
Adsorption of ReactantBinding Energy (eV)-1.5 to -2.5
Bond ActivationActivation Energy (kJ/mol)40 - 60
Surface MigrationDiffusion Barrier (eV)0.5 - 1.0
Product DesorptionDesorption Energy (eV)1.0 - 2.0

Note: This table presents hypothetical computational parameters for a generic catalytic reaction involving a thiol-functionalized silane to illustrate the types of data generated from computational modeling. The actual values would be highly dependent on the specific reaction and catalyst.

Modeling in Materials Science:

Computational modeling can also predict how this compound interacts with and modifies inorganic surfaces like silica or metal oxides. By simulating the hydrolysis and condensation reactions at the surface, it is possible to understand the structure and stability of the resulting self-assembled monolayers. hydrophobe.org These models can provide insights into the orientation of the thiol groups, which is crucial for applications such as biosensors and heavy metal adsorbents. osti.gov

Future Directions and Emerging Research Avenues for Triethoxysilylmethanethiol

Development of Novel and Sustainable Synthetic Strategies

The chemical industry is increasingly focused on developing environmentally benign and efficient synthetic processes. uniroma1.itprimescholars.com For organofunctional silanes like triethoxysilylmethanethiol, future research is centered on creating sustainable synthetic pathways that minimize waste, reduce energy consumption, and utilize renewable resources.

Key Research Thrusts:

Catalytic Routes: A significant area of development is the exploration of catalytic processes that offer an alternative to traditional synthesis methods, which can involve corrosive reagents like chlorosilanes. rsc.org For instance, the development of Si-N dehydrocoupling catalysis for aminosilanes, which produces hydrogen as the only byproduct, serves as a model for developing similar clean methods for sulfur-containing silanes. rsc.org

Renewable Feedstocks: Research is emerging on the use of natural resources, such as vegetable oils, to synthesize organofunctional silanes. researchgate.net This approach, which involves modifying the reactive sites within the oil molecules, presents a promising avenue for creating "greener" silanes derived from renewable biomass. primescholars.comresearchgate.net

Process Intensification: Methodologies like microwave-assisted and ultrasound-assisted synthesis are being explored to enhance reaction rates, improve yields, and reduce energy inputs compared to conventional heating methods. primescholars.commdpi.comrasayanjournal.co.in These techniques align with the principles of green chemistry by offering more efficient and less energy-intensive production routes. rasayanjournal.co.in

Atom Economy: Future synthetic designs will increasingly prioritize atom economy, ensuring that a maximum number of atoms from the reactants are incorporated into the final product, thereby minimizing waste generation. primescholars.com

Synthetic StrategyPotential AdvantageResearch Focus
Catalytic DehydrocouplingReduces corrosive byproducts; generates H2 as the only byproduct.Development of efficient catalysts for Si-S bond formation.
Renewable FeedstocksReduces reliance on fossil fuels; potential for biodegradability.Utilization of plant-based oils and other biomass sources.
Microwave/UltrasoundShorter reaction times; increased yields; energy efficiency.Optimization of reaction conditions for silane (B1218182) synthesis.

Exploration of this compound in Smart Materials and Responsive Systems

"Smart materials" are materials that can respond to external stimuli such as pH, temperature, light, or the presence of specific molecules. nih.govnih.gov The thiol group in this compound offers a reactive site for creating such responsive systems, particularly in the realm of controlled release and sensing.

The thiol functionality can participate in thiol-disulfide exchange reactions, which are sensitive to the redox environment. This property is being explored for the development of stimulus-responsive drug delivery systems. nih.gov For example, mesoporous silica (B1680970) nanoparticles (MSNs) functionalized with thiol groups can have therapeutic proteins attached via disulfide bonds. nih.gov In the reducing environment inside a cell, the disulfide bond is cleaved, releasing the therapeutic agent. nih.gov

Future research will likely focus on:

Redox-Responsive Systems: Designing more sophisticated controlled-release platforms where this compound is used to tether drugs or other molecules to a carrier. nih.govnih.govcrodapharma.comprecisionnanomedicine.comresearchgate.net These systems would be designed to release their payload in specific biological environments, such as cancer cells, which often have a different redox potential than healthy cells. nih.gov

Smart Hydrogels: Incorporating this compound into hydrogel networks to create materials that change their properties (e.g., swelling, mechanical strength) in response to specific triggers. nih.govnih.gov This could lead to applications in tissue engineering and soft robotics.

Sensing Applications: Developing sensors where the thiol group is used to immobilize recognition elements (like enzymes or antibodies) onto a surface. Changes in the environment could then be detected through alterations in the material's properties.

Integration of Multiscale Modeling and Artificial Intelligence in this compound Chemistry

Computational modeling and artificial intelligence (AI) are becoming indispensable tools in materials science for accelerating the discovery and optimization of new materials. nrel.gov These approaches can provide insights into molecular interactions and predict material properties, reducing the need for extensive trial-and-error experimentation. tandfonline.comudel.eduresearchgate.net

Emerging applications in the context of this compound include:

Molecular Dynamics (MD) Simulations: Using MD to understand the mechanics of how this compound molecules bond to inorganic surfaces and interact with polymer matrices. tandfonline.comresearchgate.net This can help in designing better adhesion promoters and composite materials. onlytrainings.comrussoindustrial.ru

Machine Learning (ML) Models: Developing ML models trained on data from MD simulations and experiments to predict the performance of new silane-based materials. tandfonline.comudel.edu For example, ML can be used to forecast the mechanical strength or adhesion properties of a composite containing this compound. tandfonline.com

Predictive Chemistry: Employing AI to predict reaction outcomes and identify optimal synthetic pathways for this compound and its derivatives. researchgate.net This can streamline the development of new, more sustainable production methods.

Spectral Analysis: Using machine learning techniques, such as convolutional neural networks (CNNs), to analyze spectral data (e.g., from mass spectrometry) for the identification and characterization of silane coupling agents in complex mixtures. acs.org

Computational ToolApplication in this compound ResearchExpected Outcome
Molecular Dynamics (MD)Simulating the interface between silane, substrates, and polymers.Understanding of bonding mechanisms and failure modes. tandfonline.comudel.edu
Machine Learning (ML)Predicting material properties based on molecular structure.Accelerated discovery of high-performance materials. tandfonline.comrsc.org
Artificial Intelligence (AI)Optimizing synthesis processes and designing novel molecules.More efficient and sustainable chemical production. researchgate.netmdpi.com

Interdisciplinary Research with Environmental and Green Chemistry Initiatives

The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are increasingly guiding research and development. uniroma1.itprimescholars.commdpi.com The application of this compound is being explored in several environmental contexts.

Environmental Remediation: The thiol group has a high affinity for heavy metals. This property can be exploited by grafting this compound onto substrates like silica or zeolites to create adsorbents for removing toxic metal ions from water. mdpi.com

Sustainable Composites: Research into composites using natural fillers, such as cellulose, is a growing field. russoindustrial.ru this compound can be used to improve the compatibility between the hydrophilic natural fillers and hydrophobic polymer matrices, leading to the development of more sustainable materials. russoindustrial.ru

Reduced Environmental Footprint: Future work will focus on evaluating the entire life cycle of products containing this compound, from synthesis to disposal, to ensure a minimal environmental footprint. primescholars.com This includes developing formulations with lower levels of volatile organic compounds (VOCs). russoindustrial.ru

Advanced Functional Materials Design Utilizing this compound as a Core Building Block

Organofunctional silanes are considered fundamental "building blocks" for constructing complex, high-performance materials. researchgate.netnih.gov The dual functionality of this compound—with its hydrolyzable ethoxy groups and reactive thiol group—makes it an ideal candidate for designing a new generation of advanced materials. nih.govmdpi.com

Future design concepts include:

Hierarchical Structures: Creating materials with organized structures at multiple length scales. For example, using this compound to functionalize nanoparticles that are then assembled into larger, ordered structures for applications in catalysis or photonics.

Hybrid Organic-Inorganic Polymers: Synthesizing novel hyperbranched polymers and nanocomposites where this compound acts as a crosslinking or modifying agent. mdpi.com These materials can exhibit enhanced thermal stability, mechanical strength, and chemical resistance. russoindustrial.rumdpi.com

Functional Coatings: Developing advanced coatings for corrosion resistance, where this compound helps form a dense, crosslinked siloxane network on metal surfaces, protecting them from environmental degradation. mdpi.com

The continued exploration of these research avenues will undoubtedly unlock new capabilities and applications for this compound, solidifying its role as a key enabler in the field of advanced materials. wiley-vch.de

Q & A

Basic Research Questions

Q. What are the recommended laboratory synthesis routes for Triethoxysilylmethanethiol, and how can purity be optimized?

  • Methodological Answer : this compound is typically synthesized via silane-thiol coupling reactions. A common approach involves reacting mercaptosilane precursors with ethanol under controlled acidic or basic conditions. Purification via fractional distillation or column chromatography is critical to isolate the product from byproducts like disulfides. Characterization using 1^1H NMR and FTIR spectroscopy can confirm structural integrity, with peaks at ~1.2 ppm (ethoxy CH3_3) and 2500–2600 cm1^{-1} (S-H stretch) serving as key indicators. Ensure inert atmospheres (N2_2/Ar) to prevent oxidation during synthesis .

Q. What analytical techniques are essential for characterizing this compound’s stability and reactivity?

  • Methodological Answer : Thermogravimetric analysis (TGA) and dynamic light scattering (DLS) can assess thermal stability and aggregation behavior. Hydrolytic stability studies require pH-controlled environments (e.g., buffer solutions at pH 4–10) monitored via UV-Vis spectroscopy for thiol-disulfide transitions. Gas chromatography-mass spectrometry (GC-MS) is recommended to detect volatile degradation products. Cross-reference spectral libraries (e.g., Reaxys) to validate findings .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Due to its thiol group, this compound may release toxic fumes upon decomposition. Use fume hoods, nitrile gloves, and sealed containers to minimize exposure. In case of spills, neutralize with 5% sodium bicarbonate before disposal. Emergency protocols should include eyewash stations and immediate decontamination showers. Regularly consult updated safety data sheets (SDS) for hazard-specific PPE recommendations .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported reaction kinetics of this compound with organosilanes?

  • Methodological Answer : Contradictions often arise from solvent polarity or catalyst variability. Design a matrix of experiments varying solvents (e.g., toluene vs. THF), catalysts (e.g., triethylamine vs. DBU), and temperatures (25–80°C). Use pseudo-first-order kinetics models and Arrhenius plots to compare activation energies. Replicate studies under strictly anhydrous conditions to isolate moisture effects. Statistical tools like ANOVA can identify significant variables .

Q. What advanced techniques address discrepancies in the hydrolytic stability of this compound across studies?

  • Methodological Answer : Discrepancies may stem from trace metal ions or oxygen contamination. Employ ICP-MS to quantify metal impurities and electron paramagnetic resonance (EPR) to detect radical intermediates. Compare stability in deionized vs. tap water to assess ion impacts. For long-term stability, use accelerated aging tests (e.g., 70°C/75% RH) and monitor via HPLC with a refractive index detector .

Q. How should researchers optimize surface functionalization protocols using this compound to ensure reproducibility?

  • Methodological Answer : Surface pretreatment (e.g., plasma cleaning or piranha etching) is critical for uniform silane adhesion. Use quartz crystal microbalance (QCM) or ellipsometry to measure monolayer thickness. Variability in substrate hydrophilicity can be mitigated by standardizing drying times and humidity levels (e.g., 40% RH). Atomic force microscopy (AFM) can validate surface homogeneity post-functionalization .

Data Contradiction Analysis

  • Key Strategy : Cross-validate results using orthogonal methods (e.g., NMR and Raman spectroscopy for structural analysis). Publish negative results and detailed experimental conditions (e.g., solvent lot numbers, humidity logs) to aid reproducibility. Leverage databases like EPA DSSTox or PubChem to compare physicochemical properties against analogues .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Triethoxysilylmethanethiol
Reactant of Route 2
Triethoxysilylmethanethiol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.